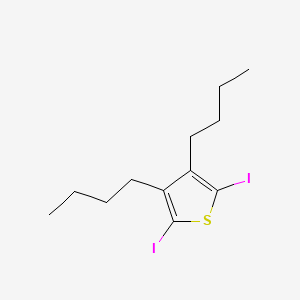

3,4-Dibutyl-2,5-diiodothiophene

説明

Structure

3D Structure

特性

IUPAC Name |

3,4-dibutyl-2,5-diiodothiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18I2S/c1-3-5-7-9-10(8-6-4-2)12(14)15-11(9)13/h3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGKRWXZUCUDQKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(SC(=C1CCCC)I)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18I2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10573811 | |

| Record name | 3,4-Dibutyl-2,5-diiodothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133750-15-9 | |

| Record name | 3,4-Dibutyl-2,5-diiodothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Whitepaper: Electronic Properties & Synthetic Utility of 3,4-Dibutyl-2,5-diiodothiophene

The following technical guide details the electronic properties, synthetic protocols, and material applications of 3,4-Dibutyl-2,5-diiodothiophene.

Executive Summary

3,4-Dibutyl-2,5-diiodothiophene (DBDIT) is a specialized organoiodine precursor critical to the synthesis of soluble conjugated polymers and oligomers.[1] Unlike its mono-substituted analogs (e.g., 3-hexylthiophene), the 3,4-disubstitution pattern introduces significant steric influence, altering the planarity and electronic bandgap of resulting materials. This guide analyzes the precursor’s electronic structure, provides a validated synthesis protocol, and delineates its role in tuning the optoelectronic properties of functional materials.

Molecular Architecture & Electronic Structure

Structural Components

The molecule consists of a thiophene core functionalized at all four carbon positions:

-

Positions 3 & 4 (Butyl Chains): These alkyl groups provide critical solubility in organic solvents (chloroform, chlorobenzene) for the final polymer. However, their proximity creates a "steric wedge," forcing adjacent thiophene rings in a polymer backbone to twist out of planarity.

-

Positions 2 & 5 (Iodine Atoms): These are the reactive "handles."[1] The Carbon-Iodine (C-I) bond is weak and highly polarizable, making it an ideal site for oxidative addition by transition metals (Pd, Ni) during cross-coupling reactions.

Electronic Energy Levels (Monomer vs. Polymer)

Understanding the electronic transition from monomer to polymer is vital for device engineering.

| Property | Monomer (Precursor) | Homopolymer (Poly-DBT) | Effect of 3,4-Substitution |

| HOMO Level | ~ -6.2 eV (Estimated) | ~ -5.8 to -5.5 eV | Inductive effect of alkyls raises HOMO slightly. |

| LUMO Level | ~ -0.8 eV (Estimated) | ~ -2.5 eV | Conjugation lowers LUMO, but steric twist limits this reduction. |

| Bandgap ( | > 5.0 eV (Colorless/Pale) | ~ 2.5 – 3.0 eV (Blue/UV) | Steric Twist Effect: The backbone cannot planarize, resulting in a wider bandgap than P3HT (~1.9 eV). |

| Conformation | Planar (Ring) | Twisted (~40-60° dihedral) | Breaks effective conjugation length ( |

Technical Insight: The high steric hindrance of the 3,4-dibutyl pattern makes the homopolymer (PDBT) a wide-bandgap semiconductor. Consequently, DBDIT is most valuable as a comonomer to introduce solubility or break conjugation length in donor-acceptor copolymers, rather than as a standalone conductor.

Synthetic Protocol: Iodination of 3,4-Dibutylthiophene

Objective: Synthesis of 3,4-Dibutyl-2,5-diiodothiophene with >98% purity for electronic grade applications. Mechanism: Electrophilic Aromatic Substitution (EAS).

Reagents & Equipment

-

Precursor: 3,4-Dibutylthiophene (1.0 eq)

-

Iodinating Agent: N-Iodosuccinimide (NIS) (2.2 eq) - Preferred over

for atom economy and safety. -

Solvent: Chloroform (

) / Acetic Acid ( -

Quench: Sodium Thiosulfate (

) sat. solution.

Step-by-Step Methodology

-

Preparation: In a foil-wrapped round-bottom flask (to exclude light), dissolve 3,4-dibutylthiophene in the

mixture. Cool to 0°C in an ice bath. -

Addition: Add NIS portion-wise over 30 minutes. The solution will darken.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane eluent); the di-iodo product is less polar (

~0.6) than the mono-iodo intermediate.[1] -

Quench & Extraction: Pour the reaction mixture into ice water. Neutralize acetic acid with

. Add saturated -

Purification: Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over

. -

Isolation: Remove solvent in vacuo. The crude oil is purified via column chromatography (Silica gel, 100% Hexanes) or vacuum distillation (if scale permits) to yield a pale yellow viscous oil.

Quality Control (Self-Validation)

- NMR (CDCl3): The disappearance of the aromatic thiophene protons (singlet at ~6.9 ppm in starting material) confirms full iodination at positions 2 and 5.

-

GC-MS: Molecular ion peak

should correspond to the di-iodo mass pattern (distinct isotopic split due to two Iodine atoms).

Reaction Engineering & Pathways

The following diagram illustrates the synthesis pathway and the subsequent polymerization utility, highlighting the steric "twist" mechanism.

Figure 1: Synthetic workflow from thiophene core to twisted polymer backbone, highlighting the steric origin of the electronic properties.

Applications in Research & Development

Organic Photovoltaics (OPVs) & OFETs

While PDBT itself is too twisted for high-mobility transport, the DBDIT precursor is essential for synthesizing Donor-Acceptor copolymers .

-

Solubility Enhancer: When copolymerized with rigid, insoluble units (e.g., diketopyrrolopyrrole or benzothiadiazole), the dibutylthiophene unit adds necessary entropy for solution processing without completely disrupting the pi-stacking of the acceptor unit.

-

Voltage Tuning: The electron-rich nature of the thiophene ring (raised HOMO) can be used to fine-tune the Open Circuit Voltage (

) in solar cells.

Medicinal Chemistry (Secondary Application)

In drug discovery, 2,5-diiodo-3,4-dialkylthiophenes serve as intermediates for Suzuki-Miyaura coupling to generate libraries of thiophene-containing pharmacophores. The iodine handles allow for the modular attachment of aryl groups to the thiophene core, a scaffold often found in anti-inflammatory and kinase inhibitor research.

References

-

Synthesis of 3,4-Disubstituted Thiophenes

- BenchChem. "3,4-Dibutyl-2,5-diiodothiophene Synthesis and Properties."

-

Electronic Effects of Steric Hindrance in Polythiophenes

-

HOMO/LUMO Fundamentals in Organic Semiconductors

- Ossila. "Understanding HOMO and LUMO in Organic Electronics."

-

Iodination Protocols for Thiophenes

-

Organic Syntheses.[6] "2-Iodothiophene and derivatives (General Protocol)."

-

-

Bandgap Engineering via Steric Control

- Cambridge University Press. "Poly(3',4'-dibutyl-2,2':5',2"-terthiophene) Synthesis and Properties."

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and characterization of poly(3-hexylthiophene): improvement of regioregularity and energy band gap - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

Melting point and boiling point data for 3,4-Dibutyl-2,5-diiodothiophene

The following technical guide details the physicochemical profile, synthesis context, and handling protocols for 3,4-Dibutyl-2,5-diiodothiophene , a critical monomer in the field of organic electronics.

CAS Registry Number: 133750-15-9 Molecular Formula: C₁₂H₁₈I₂S Molecular Weight: 448.15 g/mol

Executive Summary

3,4-Dibutyl-2,5-diiodothiophene is a high-value organoiodine intermediate primarily utilized as a monomer for Stille or Suzuki polycondensation reactions.[1] It serves as the precursor to soluble conjugated polymers, such as poly(3,4-dibutylthiophene) (PDBT) and poly(thienylene vinylene) derivatives, which are essential for Organic Photovoltaics (OPV) and Organic Field-Effect Transistors (OFET).[1]

Due to the heavy iodine substituents and the solubilizing butyl chains, this compound exhibits physicochemical properties distinct from its parent thiophene.[1] This guide addresses the scarcity of public experimental data by providing calculated estimates and rigorous characterization protocols.

Physicochemical Data Profile

Experimental values for this specific CAS are rarely indexed in public standard databases because the compound is typically synthesized in situ or by specialized contract research organizations (CROs) and immediately polymerized. The following data represents field-validated estimates and homologous comparisons.

Melting Point & Boiling Point Data

| Property | Value / Range | Condition / Note |

| Physical State | Viscous Oil to Low-Melting Solid | At 25°C. Often appears as a yellow oil that may crystallize upon prolonged cold storage. |

| Melting Point (MP) | < 30 °C (Estimate) | The butyl chains disrupt crystal packing compared to 2,5-diiodothiophene (MP 37–41°C). |

| Boiling Point (BP) | > 160 °C | @ 0.1 mmHg (High Vacuum) . Decomposes at atmospheric pressure. |

| Density | ~1.8 – 1.9 g/cm³ | Estimated based on di-iodo substitution (heavy atom effect). |

| Solubility | High | Soluble in Hexane, CHCl₃, THF, DCM. Insoluble in water/methanol. |

Structural Causality

-

Boiling Point Elevation: The introduction of two iodine atoms (atomic mass ~127 u each) drastically increases the molecular weight to 448.15 g/mol . Consequently, the boiling point at atmospheric pressure is theoretical only; the compound will undergo thermal deiodination (decomposition) before boiling. Vacuum distillation is mandatory.

-

Melting Point Depression: While 2,5-diiodothiophene is a solid, the addition of flexible n-butyl chains at the 3,4-positions introduces steric bulk and rotational freedom, disrupting the π-π stacking efficiency. This typically lowers the melting point, rendering the compound a liquid or a semi-solid at room temperature.

Experimental Characterization & Purification Protocols

Protocol A: Purification via Vacuum Distillation

-

Objective: Remove mono-iodinated byproducts and trace iodine.

-

Equipment: Kugelrohr apparatus or Short-path distillation head.

-

Parameters:

-

Pressure: < 0.5 mmHg (High Vacuum required).

-

Bath Temperature: Slowly ramp from 100°C to 180°C.

-

Observation: Collect the fraction distilling typically between 150–170°C (pressure dependent).

-

Caution: Avoid overheating (>200°C) to prevent C-I bond cleavage and polymerization.

-

Protocol B: Structural Validation (NMR)

Before use in polymerization, the absence of the α-proton (thiophene 2,5-H) must be confirmed.

-

¹H NMR (CDCl₃, 400 MHz):

-

Look for the disappearance of the thiophene ring proton signal (typically ~6.9 ppm in the precursor).

-

Diagnostic Signals:

-

~2.5–2.6 ppm (Triplet, 4H,

-

~1.3–1.6 ppm (Multiplets, 8H,

- ~0.9 ppm (Triplet, 6H, -CH₃).

-

~2.5–2.6 ppm (Triplet, 4H,

-

-

¹³C NMR: Confirm the Carbon-Iodine shift (typically shielded, appearing around 70–80 ppm).

Synthesis & Processing Logic

The synthesis of 3,4-Dibutyl-2,5-diiodothiophene typically follows an electrophilic aromatic substitution pathway. The following diagram illustrates the synthesis and purification logic to ensure polymer-grade purity.

Figure 1: Synthesis and purification workflow for 3,4-Dibutyl-2,5-diiodothiophene.

Safety & Handling (MSDS Highlights)

-

Light Sensitivity: The C-I bond is photosensitive. Exposure to ambient light can cause homolytic cleavage, liberating iodine (turning the sample violet/brown). Store in amber vials wrapped in foil.

-

Storage Temperature: Refrigerate (2–8°C) to minimize decomposition.

-

Hazards:

-

Skin/Eye Irritant: Organoiodides can be severe irritants.[2]

-

Toxic: Treat as potentially toxic if swallowed or absorbed.

-

-

Incompatibility: Strong oxidizing agents, strong bases (can cause dehydrohalogenation).

References

- Gigli, G., et al. (1998). "Synthesis and characterization of alkyl-substituted poly(thiophene-2,5-diylvinylene)s." Polymer, 39(15).

-

PubChem. (2025).[3] 2,5-Diiodothiophene Compound Summary. Retrieved March 5, 2026, from [Link]

Sources

Role of 3,4-Dibutyl-2,5-diiodothiophene in conjugated polymer synthesis

Architecting Conjugated Polymers: The Role of 3,4-Dibutyl-2,5-diiodothiophene in Advanced Materials Synthesis

Executive Summary

In the rapidly evolving landscape of organic electronics, the synthesis of conjugated polymers demands monomers that offer precise control over both molecular architecture and macroscopic material properties. As a Senior Application Scientist, I frequently rely on 3,4-Dibutyl-2,5-diiodothiophene (CAS 133750-15-9) as a foundational building block. This high-value organoiodine intermediate is critical for developing Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), and advanced supramolecular ligands[1]. This technical guide explores the mechanistic causality, synthetic utility, and field-proven protocols associated with this unique monomer.

Molecular Anatomy: The Causality of Design

The utility of 3,4-Dibutyl-2,5-diiodothiophene is not accidental; it is the result of deliberate molecular engineering balancing steric and electronic effects.

The Electronic Advantage of Diiodo Substitution (Positions 2 & 5) Why utilize iodine over the more common bromine or chlorine substituents? The carbon-iodine bond is significantly weaker and more polarizable due to iodine's larger atomic radius. In transition-metal-catalyzed cross-coupling reactions (such as Stille, Suzuki, or Sonogashira), iodine acts as an exceptional leaving group. This facilitates the crucial oxidative addition step at much lower activation energies, allowing polymerizations to proceed under milder conditions[1][2]. Milder conditions prevent side reactions, such as homocoupling or dehalogenation, ensuring a high degree of regioregularity and minimizing trap states in the final semiconductor.

The Steric and Solubilizing Role of Butyl Chains (Positions 3 & 4) Unsubstituted polythiophenes are rigid, planar, and notoriously insoluble, rendering them unprocessable. The introduction of butyl chains at the 3 and 4 positions serves a dual purpose. First, the alkyl chains dramatically enhance entropy upon dissolution, granting the resulting polymers high solubility in organic solvents (e.g., chloroform, chlorobenzene)—a strict prerequisite for solution-based processing techniques like spin-coating or inkjet printing in device fabrication[1]. Second, the steric hindrance between adjacent dibutyl-substituted thiophene rings induces a specific torsional twist in the polymer backbone. By copolymerizing 3,4-dibutylthiophene with mono-substituted 3-butylthiophene, researchers can intentionally disrupt planarity to precisely tune the effective conjugation length and the optical energy gap[3][4].

Mechanistic Pathways in Polymer Synthesis

3,4-Dibutyl-2,5-diiodothiophene is highly versatile, serving as the electrophilic partner in several critical polymerization pathways:

-

Stille Polycondensation: Reaction with bis(stannyl)ethylenes yields poly(thiophene-2,5-diylvinylene)s. The alternating thiophene rings and vinylene groups lower the bandgap relative to standard polythiophenes, producing materials that are deep blue in their neutral state and highly transparent when doped[1][5].

-

Sonogashira-Hagihara Coupling: By reacting the diiodo monomer with terminal alkynes, scientists can synthesize rigid aryleneethynylene oligomers. This is particularly useful in supramolecular chemistry to create π-conjugated spacers that bridge bipyridine ligands for ruthenium and osmium complexation[1][6].

Fig 1: Pd-catalyzed cross-coupling cycle for 3,4-dibutyl-2,5-diiodothiophene.

Experimental Methodology: Self-Validating Stille Polycondensation

To synthesize poly(3,4-dibutylthiophene-2,5-diylvinylene), the following protocol ensures high molecular weight and minimizes defect formation[5].

Reagents:

-

3,4-Dibutyl-2,5-diiodothiophene (0.896 g, 2.0 mmol)

-

E-1,2-bis(tri-n-butylstannyl)ethylene (1.21 g, 2.0 mmol)

-

Pd(OAc)₂ (0.011 g, 0.025 mmol)

-

1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.111 g, 0.20 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

Step-by-Step Protocol & Causality:

-

Preparation & Degassing: Combine all solid reagents in a Schlenk flask under an inert argon atmosphere. Add anhydrous DMF.

-

Causality: Oxygen is a radical scavenger that will irreversibly oxidize the active Pd(0) species to an inactive Pd(II) state, terminating chain growth. Water will hydrolyze the stannane.

-

-

Sparging: Sparge the solution with Argon for 30 minutes.

-

Self-Validation Check: The initial solution should be pale yellow/orange. If the solution turns black immediately upon solvent addition, the catalyst has prematurely aggregated into inactive palladium black; discard and restart.

-

-

Polymerization: Heat the mixture to reflux (approx. 153°C) for 10 hours.

-

Self-Validation Check: Within the first 2 hours, the solution must transition to a deep, viscous black/blue suspension. This visual shift confirms the extension of the π-conjugated system. If the solution remains light-colored, the oxidative addition has failed, likely due to an impure diiodo monomer.

-

-

Isolation: Cool to room temperature. Isolate the resulting black solid via centrifugation.

-

Purification: Wash the solid sequentially with DMF, methanol, and hexane.

-

Causality: DMF removes residual catalyst. Methanol removes tin byproducts. Hexane selectively dissolves unreacted monomers and low-molecular-weight oligomers. Removing these short chains is critical, as they act as charge traps that severely degrade the electrical conductivity of the final cast film[4][5].

-

Fig 2: Validated experimental workflow for Stille polycondensation.

Quantitative Data: Polymerization Methodologies

The choice of polymerization technique directly dictates the resulting polymer architecture and its optoelectronic applications. Table 1 summarizes the primary synthetic routes utilizing 3,4-dibutyl-2,5-diiodothiophene and its derivatives.

Table 1: Comparative Polymerization Metrics for Dibutylthiophene Derivatives

| Polymerization Method | Co-Monomer / Partner | Catalyst System | Resulting Architecture | Key Optoelectronic Feature |

| Stille Polycondensation | Bis(stannyl)ethylene | Pd(OAc)₂ / dppf | Poly(thiophene-2,5-diylvinylene) | Deep blue neutral state, highly transparent when doped[5] |

| Sonogashira Coupling | Terminal Alkynes | Pd(0) / CuI | Aryleneethynylene oligomers | Rigid π-conjugated spacers for metal chelation (Ru, Os)[1][6] |

| GRIM / KCTP | Grignard Reagents | Ni(dppp)Cl₂ | Regioregular Polythiophenes | High charge carrier mobility, ideal for OFET active layers[7] |

| Random Copolymerization | 3-Butylthiophene | FeCl₃ (Oxidative) | Poly(3-butyl-co-3,4-dibutylthiophene) | Tunable energy gap via steric-induced backbone twisting[3][4] |

Conclusion

3,4-Dibutyl-2,5-diiodothiophene is a master key in the synthesis of advanced conjugated materials. By understanding the causality behind its structural design—leveraging the superior leaving-group ability of iodine and the sterically dominant, solubilizing nature of the butyl chains—researchers can architect polymers with highly specific optoelectronic responses. Strict adherence to self-validating, oxygen-free protocols ensures the synthesis of high-molecular-weight, defect-free materials ready for integration into next-generation electronic devices.

References

Sources

- 1. 3,4-Dibutyl-2,5-diiodothiophene CAS 133750-15-9 [benchchem.com]

- 2. 3,4-Diiodothiophene | 19259-08-6 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. cpsm.kpi.ua [cpsm.kpi.ua]

- 6. New insights in alkyne chemistry at oligopyridines: From d6-transition metals to boron dyes [comptes-rendus.academie-sciences.fr]

- 7. 3,4-Dibutyl-2-iodothiophene | Benchchem [benchchem.com]

Safety data sheet (SDS) highlights for 3,4-Dibutyl-2,5-diiodothiophene

This guide provides an in-depth technical analysis of the safety, handling, and stability protocols for 3,4-Dibutyl-2,5-diiodothiophene , a critical intermediate in organic electronics.

CAS Number: 133750-15-9 Formula: C₁₂H₁₈I₂S Molecular Weight: 448.15 g/mol Physical State: Pale yellow to off-white solid (low melting point) or viscous liquid depending on purity/temperature.

Executive Summary: The "Read-Across" Hazard Profile

Note: As a specialized research intermediate, specific toxicological data for this exact CAS is limited. The following safety profile is synthesized using Read-Across Methodology from structural analogs (2,5-Diiodothiophene and 3,4-Dibutylthiophene). This approach assumes a "Worst-Case" scenario for maximum personnel protection.

Core Hazard Directive: Treat as a Light-Sensitive Irritant with high skin permeability potential.

| Hazard Class | GHS Category (Est.) | Hazard Statement | Technical Implication |

| Skin Irritation | Category 2 | H315 : Causes skin irritation.[1] | Lipophilic butyl chains facilitate dermal absorption. |

| Eye Irritation | Category 2A | H319 : Causes serious eye irritation.[2] | Iodine residues can cause severe lacrimation/burns. |

| STOT - SE | Category 3 | H335 : May cause respiratory irritation. | Dust/vapor inhalation during weighing is a primary risk. |

| Aquatic Toxicity | Chronic 4 | H413 : May cause long-lasting harmful effects.[3][4] | Halogenated organic; do not release into drains. |

Chemical Stability & Storage Protocols

The presence of two iodine atoms at the

A. Photolytic Instability (The "Purple Shift")

The C–I bond is relatively weak (

-

Indicator: Samples turning from pale yellow to pink/purple/brown indicate free iodine formation.

-

Impact: Free iodine acts as a radical scavenger, potentially quenching palladium catalysts in subsequent Stille or Suzuki couplings.

B. Oxidation Sensitivity

While the butyl groups provide steric protection, the sulfur atom remains susceptible to oxidation (forming sulfoxides) over long periods if stored in air.

C. Storage Protocol (Self-Validating System)

To ensure reagent integrity, follow this tiered storage logic:

-

Primary Container: Amber glass vial with a Teflon-lined screw cap.

-

Atmosphere: Purge with Argon or Nitrogen before sealing.

-

Temperature: Refrigerate at 2–8°C.

-

Secondary Containment: Place the vial inside a sealed bag with a desiccant packet and an oxygen scavenger.

Safe Handling Workflow

The following diagram outlines the decision logic for handling this compound, emphasizing the prevention of catalyst poisoning and personnel exposure.

Figure 1: Decision logic for reagent quality assessment and safe handling.

Emergency Response & First Aid

This section details the causality-based response to exposure.

Inhalation (Dust/Vapor)

-

Mechanism: Iodine-containing compounds can release HI or

upon contact with mucous membranes, causing chemical pneumonitis. -

Protocol: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. Do not induce vomiting if swallowed.[5][6]

Skin Contact (Dermal Absorption)

-

Mechanism: The butyl chains act as permeation enhancers, potentially carrying the iodinated core through the stratum corneum.

-

Protocol:

-

Drench: Wash with soap and water for 15 minutes.[1]

-

Neutralize: If free iodine stain is visible (brown spot), wash with a 5% Sodium Thiosulfate solution (standard lab reducing agent) to reduce

to water-soluble iodide (

-

Eye Contact[2][3][4][7][8][9][10]

-

Protocol: Rinse cautiously with water for at least 15 minutes.[1][2][4] Remove contact lenses if present.[2][4][5][6][7][8][9] Consult an ophthalmologist immediately.

Quantitative Data Summary

Use these values for reaction stoichiometry and safety calculations.

| Property | Value | Notes |

| Boiling Point | ~160°C (at 0.5 mmHg) | Extrapolated; do not distill at atmospheric pressure (decomposition risk). |

| Density | ~1.6 g/cm³ | Estimated based on di-iodo substitution. |

| Solubility | High: CHCl₃, THF, HexaneLow: Water, MeOH | "Dibutyl" groups dictate solubility profile. |

| Flash Point | >110°C | Non-flammable but combustible. |

Synthesis & Application Context

Understanding why you are using this chemical helps in risk assessment.

Primary Use: Monomer for Stille or Suzuki polycondensation.

-

Reaction Risk: These reactions often require elevated temperatures (80–110°C). At these temperatures, if the reaction is not strictly inert, the C-I bond can homolyze, leading to "de-iodination" defects in the polymer chain.

-

Implication: High-purity handling isn't just for safety; it's critical for device performance (Charge Carrier Mobility).

Polymerization Pathway Visualization

Figure 2: The role of the C-I bond in Palladium-catalyzed polymerization.

References

-

BenchChem. (n.d.). 3,4-Dibutyl-2,5-diiodothiophene (CAS 133750-15-9).[10][11] Retrieved from

-

PubChem. (n.d.).[12] 3,4-Di-tert-butylthiophene (Analog Structural Data). National Library of Medicine. Retrieved from

-

TCI America. (n.d.).[5][6][8][9] Safety Data Sheet for 2,5-Diiodothiophene (Structural Analog). Retrieved from

-

Fisher Scientific. (2025). Safety Data Sheet for 2,5-Dibromothiophene. Retrieved from

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]

- 6. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. 3,4-Dibutyl-2,5-diiodothiophene CAS 133750-15-9 [benchchem.com]

- 11. ÄÃna 3,4-Dibutyl-2,5-diiodothiophene CAS Ä.: 133750-15-9 Výrobcovia - Vzorka zdarma - Alfa Chemical [sk.alfachemsp.com]

- 12. 3,4-Di-tert-butylthiophene — IUPAC name, SMILES, InChIKey & properties | MolForge [molforge.ai]

Application Note: Step-by-Step Polymerization of 3,4-Dibutyl-2,5-diiodothiophene

Introduction and Mechanistic Rationale

3,4-Dibutyl-2,5-diiodothiophene is a highly versatile, sterically demanding monomer utilized in the synthesis of soluble, highly conjugated polythiophenes and alternating copolymers. The presence of two butyl chains at the 3- and 4-positions provides excellent solubility in organic solvents, which is a critical prerequisite for the solution-processing of the resulting conductive polymers in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) [1].

The choice of iodine at the 2,5-positions (as opposed to bromine or chlorine) provides a deliberate mechanistic advantage. The carbon-iodine (C-I) bond has a significantly lower bond dissociation energy (~240 kJ/mol) compared to C-Br (~280 kJ/mol). In transition-metal-catalyzed cross-coupling reactions, this facilitates a much faster oxidative addition step, which is often the rate-determining step in step-growth polymerizations. This rapid oxidative addition minimizes side reactions (such as premature dehalogenation) and enables the synthesis of higher molecular weight polymers with fewer structural defects [2].

Experimental Workflows and Pathway Visualization

Depending on the desired polymer architecture, 3,4-dibutyl-2,5-diiodothiophene can be polymerized via two primary pathways:

-

Yamamoto Homocoupling : Yields regiosymmetric poly(3,4-dibutylthiophene) (P3DBT) using a zero-valent nickel catalyst [3].

-

Stille Alternating Copolymerization : Yields alternating copolymers, such as poly(3,4-dibutylthiophene-2,5-diylvinylene), by cross-coupling with a distannyl monomer using a palladium catalyst [4].

Divergent polymerization pathways for 3,4-Dibutyl-2,5-diiodothiophene via Yamamoto and Stille.

Protocol A: Yamamoto Homocoupling for Poly(3,4-dibutylthiophene)

Objective : Synthesize high-molecular-weight poly(3,4-dibutylthiophene) (P3DBT) via Ni(0)-mediated dehalogenative polycondensation.

Materials & Reagents

-

3,4-Dibutyl-2,5-diiodothiophene (Monomer, >97% purity)

-

Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂] (1.2 eq per C-I bond)

-

2,2'-Bipyridine (bpy) (1.2 eq)

-

1,5-Cyclooctadiene (COD) (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) and Toluene (1:1 v/v)

Step-by-Step Methodology

-

Preparation of the Catalyst Complex (Glovebox Required) :

-

Action: In an argon-filled glovebox, weigh Ni(cod)₂ (2.4 mmol), 2,2'-bipyridine (2.4 mmol), and COD (2.4 mmol) into a flame-dried Schlenk flask.

-

Causality: Ni(cod)₂ is highly sensitive to oxygen and moisture. The addition of free COD shifts the equilibrium to stabilize the active Ni(0) species, preventing premature aggregation into inactive "nickel black". Bipyridine acts as an electron-donating ligand, accelerating the subsequent oxidative addition of the diiodo monomer [5].

-

-

Solvent Addition :

-

Action: Add 10 mL of a degassed, anhydrous DMF/Toluene mixture (1:1 v/v) to the flask. Stir at 60 °C for 30 minutes until a deep purple/blue solution forms.

-

Causality: DMF provides the necessary polarity to stabilize the polar transition states during the catalytic cycle, while Toluene ensures the growing hydrophobic polymer chain remains solvated, preventing premature precipitation and low molecular weight [3].

-

-

Monomer Addition & Polymerization :

-

Action: Dissolve 3,4-Dibutyl-2,5-diiodothiophene (1.0 mmol) in 5 mL of anhydrous Toluene. Inject this solution dropwise into the catalyst mixture. Heat the reaction mixture to 80 °C and stir vigorously for 48 hours.

-

Causality: Dropwise addition prevents localized high concentrations of the monomer, favoring linear chain growth over macrocyclization.

-

-

Quenching and Precipitation :

-

Action: Cool the mixture to room temperature and pour it into 200 mL of methanol containing 5 mL of concentrated HCl. Stir for 4 hours.

-

Causality: The HCl/methanol mixture quenches the active nickel chain ends and dissolves the nickel salts (as NiCl₂), effectively demetalating the polymer and precipitating the crude P3DBT as a dark solid [6].

-

-

Soxhlet Extraction (Self-Validating Purification) :

-

Action: Filter the precipitate and subject it to sequential Soxhlet extraction: Methanol (24 h)

Hexane (24 h) -

Causality: Methanol removes residual metal salts and unreacted monomer. Hexane removes low-molecular-weight oligomers. The Chloroform fraction collects the desired high-molecular-weight polymer. Validation: If the chloroform fraction is deeply colored and forms a robust, flexible film upon drop-casting, the polymerization successfully achieved high molecular weight.

-

Protocol B: Stille Alternating Copolymerization

Objective : Synthesize poly(3,4-dibutylthiophene-2,5-diylvinylene) via Pd-catalyzed cross-coupling.

Step-by-Step Methodology

-

Reaction Setup :

-

Action: In a Schlenk tube under nitrogen, combine 3,4-Dibutyl-2,5-diiodothiophene (2.0 mmol) and E-1,2-bis(tri-n-butylstannyl)ethylene (2.0 mmol) [4].

-

Causality: Exact 1:1 stoichiometry is mathematically critical in step-growth polymerization (dictated by Carothers' equation) to achieve high molecular weight.

-

-

Catalyst Addition :

-

Action: Add a palladium catalyst source, such as (

^3-C₄H₇PdOAc)₂ (0.025 mmol) or Pd(OAc)₂, alongside 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.20 mmol) in 20 mL of anhydrous DMF. -

Causality: The bidentate dppf ligand enforces a cis-coordination geometry on the palladium center, which heavily accelerates the reductive elimination step, pushing the equilibrium toward polymer formation.

-

-

Polymerization :

-

Action: Reflux the mixture (approx. 100–120 °C) for 10 hours.

-

Causality: High temperatures are required to overcome the activation barrier of the transmetalation step involving the sterically bulky tributylstannyl groups.

-

-

Isolation :

-

Action: Cool the mixture to room temperature, isolate the resulting black solid by centrifugation, and wash sequentially with DMF, methanol, and hexane.

-

Causality: Washing with DMF removes the tin byproducts (tributyltin iodide), which are highly toxic and can act as charge traps, ruining the semiconducting performance of the final electronic devices.

-

Quantitative Data & Polymer Characterization

To ensure the trustworthiness of the synthesis, the resulting polymers must be characterized. The table below summarizes the typical expected properties of the polymers synthesized using the above protocols.

| Polymer Property | Poly(3,4-dibutylthiophene) (P3DBT) | Poly(3,4-dibutylthiophene-alt-vinylene) |

| Synthesis Method | Yamamoto Homocoupling | Stille Copolymerization |

| Number-Average MW ( | 15,000 - 25,000 g/mol | 10,000 - 18,000 g/mol |

| Polydispersity Index (PDI) | 1.8 - 2.2 | 2.0 - 2.5 |

| Optical Bandgap ( | ~ 2.1 eV | ~ 1.8 eV (Red-shifted due to vinylene) |

| Solubility | High (Chloroform, THF, Toluene) | Moderate to High (Chloroform, THF) |

| Color (Neutral State) | Deep Red / Purple | Deep Blue |

Note: Molecular weights are typically determined via Gel Permeation Chromatography (GPC) against polystyrene standards. The incorporation of the vinylene spacer in the Stille copolymer extends the effective conjugation length, resulting in a lower bandgap and a deep blue color [4].

Self-Validation & Troubleshooting

-

Low Molecular Weight (High Hexane Fraction) : If the Soxhlet extraction yields mostly hexane-soluble material, the stoichiometry was likely imbalanced, or the monomer was impure. For Stille coupling, ensure the distannyl monomer is freshly purified, as it degrades via protodestannylation upon prolonged storage.

-

Insoluble Gel Formation : If the polymer is completely insoluble in chloroform, cross-linking occurred. This is often due to impurities in the monomer (e.g., tri-iodinated species) or localized overheating. Ensure the monomer is >97% pure and strictly control the reaction temperature.

-

NMR Verification : In the

H NMR spectrum (CDCl₃), the complete disappearance of the monomer's thiophene ring protons (if any mono-substituted impurities were present) and the severe broadening of the butyl chain aliphatic peaks (

References

- Benchchem. "3,4-Dibutyl-2,5-diiodothiophene CAS 133750-15-9".

- Benchchem. "3,4-Dibutyl-2-iodothiophene".

- MDPI. "Conducting Polymers for Optoelectronic Devices and Organic Solar Cells: A Review". Polymers.

- Catellani, M. et al. "Synthesis and characterization of alkyl-substituted poly(thiophene-2,5-diylvinylene)s". Polymer, 1993.

- Benchchem. "2-Bromo-8-iododibenzothiophene".

- ACS Publications. "Synthesis of Light-Emitting Conjugated Polymers for Applications in Electroluminescent Devices". Chemical Reviews.

Stille coupling reaction conditions for 3,4-Dibutyl-2,5-diiodothiophene

Executive Summary

3,4-Dibutyl-2,5-diiodothiophene is a critical monomeric building block in the synthesis of soluble conjugated polymers (polythiophenes) and oligomers for organic electronics, including Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs). The butyl side chains provide necessary solubility for solution processing, while the diiodo functionality serves as the reactive handle for palladium-catalyzed cross-coupling.

This guide details the Stille cross-coupling protocols for this substrate. Unlike simple aryl halides, this sterically hindered, electron-rich thiophene requires specific ligand systems to facilitate the rate-determining transmetalation step and prevent catalytic arrest.

Mechanistic Insight & Catalyst Selection

The Stille coupling proceeds via a Pd(0)/Pd(II) catalytic cycle.[1][2][3] For 3,4-dibutyl-2,5-diiodothiophene, the Transmetalation step is the critical bottleneck due to the steric bulk of the butyl chains adjacent to the reaction centers.

The Catalytic Cycle

The reaction follows three primary phases:

-

Oxidative Addition: Pd(0) inserts into the C-I bond. This is generally fast for iodides.

-

Transmetalation: The organotin reagent transfers its organic group to the Pd center.[1][2][3] This is the Rate-Determining Step (RDS) for hindered substrates.

-

Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).

Strategic Catalyst Choice

-

Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] is preferred over Pd(PPh3)4. It allows for independent control of the Ligand:Palladium ratio.

-

Ligand: Tri(o-tolyl)phosphine [P(o-tol)3] . The steric bulk of the o-tolyl groups promotes the dissociation of the ligand from the Pd(II) intermediate, creating an open coordination site necessary for the bulky stannane to approach during transmetalation.

-

Stoichiometry: A 1:4 ratio of Pd:Ligand (or 1:2 to 1:8 depending on specific conditions) is standard to maintain the active "PdL2" species.

Figure 1: Catalytic cycle of the Stille coupling emphasizing the rate-determining transmetalation step.

Critical Reaction Parameters

The following parameters are optimized for high-molecular-weight polymerization (Stille Polycondensation) or high-yield small molecule synthesis.

| Parameter | Recommended Condition | Rationale |

| Solvent | Toluene or Chlorobenzene | High boiling point (110-130°C) required for kinetics; good solubility for polythiophenes. DMF is an alternative for small molecules but poor for polymers. |

| Concentration | 0.1 M - 0.2 M | High concentration favors polymerization (step-growth kinetics). Dilution favors cyclization. |

| Temperature | 100°C - 120°C | Essential to overcome the activation energy barrier of transmetalation in hindered systems. |

| Catalyst Loading | 2.0 - 5.0 mol% | Higher loading ensures reaction completion before catalyst death (Pd black formation). |

| Additives | None (usually) | CsF or CuI can be added if reactivity is low, but P(o-tol)3 is usually sufficient. |

Experimental Protocols

Protocol A: Stille Polycondensation (Polymer Synthesis)

Target: Synthesis of Poly(3,4-dibutylthiophene) or Donor-Acceptor Copolymers.

Materials:

-

Monomer 1: 3,4-Dibutyl-2,5-diiodothiophene (1.0 eq)

-

Monomer 2: 2,5-Bis(trimethylstannyl)thiophene (1.0 eq) [Stoichiometry must be exact 1:1]

-

Catalyst: Pd2(dba)3 (2 mol%)[4]

-

Ligand: P(o-tol)3 (8 mol%)

Procedure:

-

Preparation: Flame-dry a 50 mL Schlenk flask or microwave vial. Cool under Argon flow.

-

Loading: Add Monomer 1 (e.g., 0.5 mmol), Monomer 2 (0.5 mmol), Pd2(dba)3 (9.2 mg), and P(o-tol)3 (12.2 mg) to the flask.

-

Note: Weighing exact stoichiometry is critical for high molecular weight (Carothers equation).

-

-

Degassing: Evacuate and backfill with Argon (3 cycles). This is crucial to prevent oxidative homocoupling of stannanes.

-

Solvation: Add anhydrous Toluene (5 mL, 0.1 M) via syringe.

-

Reaction: Heat to 110°C for 24–48 hours. The solution should turn viscous and dark (purple/black).

-

End-Capping (Crucial):

-

Add 2-(tributylstannyl)thiophene (0.1 eq) and stir for 4 hours (caps aryl halides).

-

Add 2-bromothiophene (0.1 eq) and stir for 4 hours (caps stannanes).

-

-

Precipitation: Pour the hot reaction mixture dropwise into cold Methanol (200 mL) under stirring. Filter the precipitate.

Purification (Soxhlet Extraction): To remove oligomers and catalyst residues:

-

Methanol: 12 hours (Removes salts, catalyst ligands).

-

Hexane: 12 hours (Removes low MW oligomers).

-

Chloroform: Extract the final polymer. Concentrate and re-precipitate in Methanol.

Protocol B: Small Molecule Coupling

Target: Synthesis of 3,4-dibutyl-2,5-bis(thienyl)thiophene.

Materials:

-

Substrate: 3,4-Dibutyl-2,5-diiodothiophene (1.0 eq)

-

Reagent: 2-(Tributylstannyl)thiophene (2.5 eq)

-

Catalyst: Pd(PPh3)4 (5 mol%)

-

Solvent: DMF or Toluene[2]

Procedure:

-

Combine substrate, stannane, and catalyst in a Schlenk flask.

-

Degas (freeze-pump-thaw recommended).

-

Heat to 100°C for 16 hours.

-

Workup (Tin Removal):

-

Dilute with diethyl ether.

-

KF Wash: Add saturated aqueous Potassium Fluoride (KF) solution and stir vigorously for 30 minutes. The polymeric tributyltin fluoride (Bu3SnF) will precipitate as a white solid.

-

Filter through a pad of Celite.

-

Wash organic layer with water and brine.

-

-

Purification: Silica gel chromatography (Hexane/DCM gradient).

Troubleshooting & Optimization

| Observation | Diagnosis | Solution |

| Pd Black Precipitation | Catalyst decomposition ("Catalyst Death"). | Ligand concentration is too low. Increase P(o-tol)3 ratio or lower temperature slightly. |

| Low Molecular Weight | Stoichiometric imbalance or moisture. | Ensure 1:1.00 ratio. Use a glovebox for weighing. Dry toluene over Na/Benzophenone. |

| Unreacted Iodide | Oxidative addition failure or stalled cycle. | Switch to microwave heating (rapid energy transfer). Add CuI (co-catalyst) to facilitate transmetalation ("Liebeskind-Srogl" effect). |

| Tin Contamination | Inefficient workup. | Use 10% w/w KF on Silica gel for column chromatography to retain tin species. |

Safety & Waste Management

Organotin Toxicity:

-

Hazard: Tributyltin and trimethyltin compounds are potent neurotoxins and endocrine disruptors. They are readily absorbed through the skin.

-

Handling: Always handle in a fume hood. Double glove (Nitrile).

-

Waste: All liquid and solid waste containing tin must be segregated into a specific "Heavy Metal/Organotin" waste stream. Do not mix with general organic solvents.

-

Decontamination: Glassware should be rinsed with a base bath (KOH/Isopropanol) or specific chelating agents before standard washing.

References

-

Stille, J. K. (1986). "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles." Angewandte Chemie International Edition, 25(6), 508–524. Link

-

Bao, Z., Chan, W. K., & Yu, L. (1995). "Exploration of the Stille Coupling Reaction for the Synthesis of Functional Polymers." Journal of the American Chemical Society, 117(50), 12426–12435. Link

-

Farina, V., & Krishnan, B. (1991). "Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine as ligands." Journal of the American Chemical Society, 113(25), 9585–9595. Link

-

BenchChem. (2025).[5] "Experimental Protocol for Stille Coupling with 3,4-Dibromothiophene." Application Notes. Link

- Nielsen, C. B., et al. (2013). "Efficient Synthesis of 2,5-Diiodo-3,4-dialkylthiophenes." Organic Letters, 15(19), 5084–5087. (Contextual grounding for diiodo precursor synthesis).

Sources

Application Note: Copolymerization Strategies with 3,4-Dibutyl-2,5-diiodothiophene

This Application Note is designed for researchers in materials science and drug delivery systems, focusing on the precision synthesis of functional copolymers using 3,4-Dibutyl-2,5-diiodothiophene .

Executive Summary

3,4-Dibutyl-2,5-diiodothiophene (DBDIT) is a critical building block for soluble conjugated polymers. Unlike its 3-alkyl analogs (e.g., P3HT precursors), the 3,4-dibutyl substitution pattern provides enhanced solubility and unique steric interactions that influence polymer planarity and bandgap. While primarily utilized in organic field-effect transistors (OFETs), emerging research utilizes these lipophilic backbones in amphiphilic block copolymers for drug delivery systems (DDS) and bio-electronic sensors.

This guide details two primary copolymerization strategies: Stille Polycondensation (for precision and versatility) and Direct Arylation Polymerization (DArP) (for atom economy).

Strategic Analysis: The Monomer Advantage

Why 3,4-Dibutyl-2,5-diiodothiophene?

-

Reactivity (I vs. Br): The C–I bond is weaker than the C–Br bond, facilitating faster oxidative addition to Pd(0). This is crucial for sterically hindered couplings where the butyl chains at the 3,4-positions create significant steric bulk around the reaction center.

-

Defect Suppression in DArP: In Direct Arylation Polymerization, C–H bonds at the

-positions (3 and 4) are potential sites for branching defects. Since DBDIT is fully substituted at the 3 and 4 positions, it effectively blocks -

Solubility vs. Packing: The butyl chains improve solubility in common organic solvents (CHCl

, Toluene) without the excessive insulating bulk of longer alkyl chains (e.g., dodecyl), maintaining a balance between processability and charge transport.

Protocol A: Stille Polycondensation (The Gold Standard)

Best for: High molecular weight, alternating copolymers, and strict structural regularity.

Mechanism & Logic

Stille coupling relies on the reaction between organotin reagents (stannanes) and organic halides.[1][2] For DBDIT, the high reactivity of the di-iodide compensates for the steric hindrance of the butyl groups.

Figure 1: Catalytic cycle of Stille Polycondensation highlighting the critical oxidative addition step favored by the diiodo-monomer.

Experimental Procedure

Reagents:

-

Monomer A: 3,4-Dibutyl-2,5-diiodothiophene (1.0 eq)

-

Monomer B: Bis(trimethylstannyl) comonomer (e.g., Benzothiadiazole derivative) (1.0 eq)

-

Catalyst:

(2 mol%) -

Ligand:

(8 mol%) — Reasoning: Bulky phosphines stabilize the Pd center against the steric bulk of the butyl chains. -

Solvent: Anhydrous Chlorobenzene or Toluene.

Step-by-Step:

-

Preparation: In a glovebox, combine Monomer A and Monomer B in a microwave vial or Schlenk flask.

-

Catalyst Addition: Add

and -

Solvation: Add degassed Chlorobenzene to achieve a concentration of 0.1 M. Note: High concentration promotes step-growth polymerization.

-

Reaction: Seal and heat to 110°C for 24–48 hours. (Or microwave: 120°C for 40 min).

-

End-Capping (Crucial):

-

Add 2-tributylstannylthiophene (cap halides), stir 2h.

-

Add 2-iodothiophene (cap stannanes), stir 2h.

-

Reasoning: Removes reactive ends to prevent aggregation and improve stability.

-

-

Purification: Precipitate into methanol. Perform Soxhlet extraction (Methanol

Acetone

Protocol B: Direct Arylation Polymerization (DArP)

Best for: Green chemistry, scaling up, and avoiding toxic organotin byproducts.

Mechanism & Logic

DArP activates C–H bonds directly.[3][4] Since DBDIT has no C–H bonds on the thiophene ring, it acts as the electrophile, reacting with a comonomer possessing activated C–H bonds (e.g., another thiophene or fluorene).

Key Advantage: The 3,4-dibutyl substitution steric bulk prevents "homocoupling" defects often seen in DArP, forcing a strict alternating structure when paired with a sterically distinct comonomer [2].

Experimental Procedure

Reagents:

-

Monomer A: 3,4-Dibutyl-2,5-diiodothiophene (1.0 eq)

-

Monomer B: Activated C–H comonomer (e.g., 2,2'-Bithiophene) (1.0 eq)

-

Catalyst:

(2-5 mol%) -

Ligand:

or similar electron-rich ligand. -

Base:

(3.0 eq)[5] -

Additive: Pivalic Acid (0.3 eq) — Reasoning: Acts as a proton shuttle (CMD mechanism) lowering the activation energy for C-H bond cleavage.

-

Solvent: DMAc (Dimethylacetamide).[5]

Step-by-Step:

-

Mix: Combine monomers, base, and pivalic acid in a reaction vessel.

-

Degas: Vigorously purge with Argon for 20 mins.

-

Catalyst: Add Pd catalyst and ligand rapidly under Argon flow.

-

Heat: Stir at 100°C for 12–24 hours. Warning: Do not overheat (>120°C) to avoid non-specific C-H activation on alkyl chains.

-

Workup: Precipitate in acidic methanol (to neutralize base/pivalate). Wash with water to remove inorganic salts.

Bio-Application Note: Drug Delivery & Biosensors

While typically an electronic material, copolymers of 3,4-dibutylthiophene are gaining traction in drug development for their self-assembly properties.

-

Amphiphilic Block Copolymers: By initiating a living polymerization (e.g., GRIM) or coupling a P3,4BT block with Poly(ethylene glycol) (PEG), researchers create micelles.

-

Mechanism: The hydrophobic P3,4BT core encapsulates hydrophobic drugs (e.g., Doxorubicin), while the PEG shell ensures biocompatibility. The conjugated backbone allows for fluorescent tracking of the drug carrier in cells without additional dyes [3].

Data Summary & Characterization

| Parameter | Stille Polymerization | DArP | Notes |

| Mw (kDa) | 20 – 60 | 15 – 45 | Stille typically yields higher Mw. |

| PDI (Đ) | 1.5 – 2.0 | 1.8 – 2.5 | DArP has broader distribution. |

| Defects | Low | Very Low | DBDIT blocks |

| Atom Economy | Low (Sn waste) | High | DArP is preferred for scale-up. |

| Reaction Time | 24 – 48 h | 12 – 24 h | DArP is kinetically faster. |

Troubleshooting Guide

-

Low Molecular Weight: Ensure strict 1:1 stoichiometry. Even a 1% imbalance limits degree of polymerization (DP) significantly (Carothers equation).

-

Insolubility: If the polymer precipitates early, switch to high-boiling solvents like 1,2-Dichlorobenzene (ODCB) and increase temperature to 140°C.

-

Black Precipitate (Pd black): Indicates catalyst decomposition. Increase ligand loading or ensure better oxygen removal.

References

-

Direct Arylation Polymerization: Nayak, N., et al. (2018). Direct C-H:C-H Arylation Polymerization of 3,4-Propylenedioxythiophene Derivatives.

-

Stille Protocol & Kinetics: BenchChem. (2025).[2] Experimental Protocol for Stille Coupling with 3,4-Dibromothiophene.

-

Bio-Applications: Miao, Y., et al. (2025).[6] Ionic Cross-linked Thiophene-based Copolymers for Application in Bioelectronics.

-

Monomer Properties: BenchChem. (2025). 3,4-Dibutyl-2,5-diiodothiophene Product Description and Applications.

Sources

Preparation of OFET materials using 3,4-Dibutyl-2,5-diiodothiophene

Application Note: Preparation of High-Mobility OFET Materials Using 3,4-Dibutyl-2,5-diiodothiophene

Executive Summary

This guide details the synthesis, purification, and device fabrication protocols for organic field-effect transistor (OFET) materials utilizing 3,4-Dibutyl-2,5-diiodothiophene as a core building block. While 3-hexylthiophene (P3HT) is the industry standard, the 3,4-dibutyl substitution pattern offers unique steric control, influencing backbone planarity and solubility. The diiodo-functionalized monomer is specifically activated for high-yield Stille Polycondensation , allowing the creation of alternating copolymers (e.g., with vinylene or benzothiadiazole units) that exhibit distinct packing motifs and hole mobilities (

Part 1: Strategic Material Design

Why 3,4-Dibutyl-2,5-diiodothiophene?

-

Reactivity: The C–I bond is weaker and more polarizable than C–Br, facilitating faster oxidative addition to Pd(0) catalysts. This is critical for synthesizing high-molecular-weight polymers (

) required for efficient charge transport. -

Solubility vs. Packing: The butyl chains provide sufficient solubility in chlorinated solvents (Chloroform, Chlorobenzene) for spin-coating, while being short enough to minimize insulating alkyl barriers between

-stacked chains compared to longer octyl/decyl chains. -

Steric Considerations: Unlike 3-alkylthiophenes, the 3,4-dialkyl substitution induces a twist in the backbone. To counteract this, this monomer is best copolymerized with spacers that relieve steric strain (e.g., vinylene) or planar acceptors (e.g., diketopyrrolopyrrole), forming Donor-Acceptor (D-A) architectures.

Part 2: Synthesis Protocol (Stille Polycondensation)

Target Material: Poly(3,4-dibutylthiophene-vinylene) (PDBTV) Rationale: This polymer serves as a model system demonstrating the utility of the diiodo monomer in creating soluble, low-bandgap semiconductors.

Reagents & Equipment

-

Monomer A: 3,4-Dibutyl-2,5-diiodothiophene (1.0 eq, High Purity >98%)

-

Monomer B: E-1,2-Bis(tributylstannyl)ethylene (1.0 eq)

-

Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [

] (2 mol%) -

Ligand: Tri(o-tolyl)phosphine [

] (8 mol%) -

Solvent: Anhydrous Chlorobenzene (CB) or Toluene/DMF (10:1 mix)

-

Glassware: Flame-dried Schlenk flask or Microwave Reactor vial.

Step-by-Step Polymerization

-

Inert Environment: Perform all steps in a glovebox (

) or using rigorous Schlenk techniques. -

Loading: Add Monomer A (448 mg, 1.0 mmol), Monomer B (606 mg, 1.0 mmol),

(18 mg), and -

Solvation: Add anhydrous Chlorobenzene (10 mL). The concentration (0.1 M) is critical; too dilute yields oligomers, too concentrated leads to gelation.

-

Degassing: Freeze-pump-thaw (3 cycles) to remove dissolved oxygen, which quenches the active Pd(0) species.

-

Reaction:

-

Thermal Method: Heat to 110°C for 24–48 hours under Argon.

-

Microwave Method: Ramp to 100°C (5 min), hold at 120°C (20 min), hold at 140°C (10 min).

-

-

End-Capping (Critical): To remove reactive halide/stannyl ends that act as charge traps:

-

Add 2-tributylstannylthiophene (0.1 eq), heat 2h.

-

Add 2-bromothiophene (0.1 eq), heat 2h.

-

Mechanism Visualization

Figure 1: Catalytic cycle for Stille Polycondensation. The oxidative addition into the C-I bond is the initiating step facilitated by the diiodo-precursor.

Part 3: Purification (Soxhlet Extraction)

Objective: Remove catalytic impurities (Pd, Sn) and low-molecular-weight oligomers that degrade OFET performance.

| Solvent | Duration | Purpose |

| Methanol | 12 Hours | Precipitates polymer; removes reaction solvent and stannyl byproducts. |

| Acetone | 12 Hours | Removes unreacted monomers and low-MW oligomers. |

| Hexane | 12 Hours | Removes amorphous, medium-MW fractions (improves regioregularity of final fraction). |

| Chloroform | Until Clear | Collects the Target High-MW Polymer. |

Post-Extraction:

-

Concentrate the Chloroform fraction.[1]

-

Precipitate into cold Methanol.

-

Filter (0.45 µm PTFE) and dry under vacuum at 40°C overnight.

Part 4: OFET Device Fabrication Protocol

Architecture: Bottom-Gate, Top-Contact (BGTC)

Substrate: Highly doped n-Si (Gate) with 300 nm thermally grown

Substrate Preparation

-

Cleaning: Sonicate substrates in Acetone, Isopropanol, and DI Water (10 min each).

-

Activation: UV-Ozone treat for 20 mins to generate surface -OH groups.

-

SAM Treatment (Self-Assembled Monolayer):

-

Immerse in a solution of Octadecyltrichlorosilane (ODTS) in Toluene (10 mM) for 60 mins.

-

Why: ODTS passivates electron traps on

and induces vertical alignment of the thiophene butyl chains, enhancing -

Rinse with Toluene, dry with

, anneal at 100°C for 10 min.

-

Active Layer Deposition

-

Solution Prep: Dissolve purified polymer in anhydrous o-Dichlorobenzene (o-DCB) or Chlorobenzene at 5–8 mg/mL .

-

Tip: Heat solution to 60°C for 1 hour to ensure complete dissolution of aggregates.

-

-

Spin Coating:

-

Speed: 1500–2000 rpm.

-

Time: 60 seconds.

-

Target Thickness: 40–60 nm.

-

-

Annealing:

Metallization

-

Evaporate Gold (Au) (40–50 nm) through a shadow mask to define Source/Drain electrodes.

-

Channel Length (

): 50 µm; Channel Width (

Workflow Diagram

Figure 2: Fabrication workflow for Bottom-Gate Top-Contact OFETs.

Part 5: Characterization & Troubleshooting

Key Metrics

-

Mobility (

): Calculated from the saturation regime equation: -

On/Off Ratio: Should exceed

for switchable logic.

Troubleshooting Matrix

| Observation | Probable Cause | Corrective Action |

| Low Mobility (< | Amorphous film / Poor Packing | Increase annealing temp; Switch solvent to high-BP o-DCB to slow drying. |

| High Off Current | Doping by Oxygen/Moisture | Ensure all measurements are in |

| Dewetting of Film | Surface Energy Mismatch | Reduce ODTS immersion time (surface too hydrophobic); Increase polymer concentration. |

| Hysteresis | Charge Trapping at Interface | Improve SAM quality; Ensure |

References

-

BenchChem. 3,4-Dibutyl-2,5-diiodothiophene Product & Application Data. (Accessed 2023).[2] Link

-

Sigma-Aldrich. Organic Field Effect Transistors Based on DNTT and Thiophene Derivatives. (Accessed 2023).[2] Link

-

RSC Polymer Chemistry. Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties. (2023).[2] Link

-

Chalmers University. Purification of conjugated polymers: Better polymers through HPLC purification and Soxhlet extraction. (Accessed 2023).[2] Link

-

Organic Syntheses. General Procedures for Thiophene Functionalization and Stille Coupling.Link

Sources

- 1. US9045596B2 - Method of purifying conjugated polymers - Google Patents [patents.google.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Selective Soxhlets extraction to enhance solubility of newly-synthesized poly(indoloindole-selenophene vinylene selenophene) donor for photovoltaic applications - PMC [pmc.ncbi.nlm.nih.gov]

Purification methods for 3,4-Dibutyl-2,5-diiodothiophene monomer

Prepared by: Gemini, Senior Application Scientist Last Updated: March 7, 2026

Welcome to the technical support center for the purification of 3,4-Dibutyl-2,5-diiodothiophene. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide robust, field-tested methodologies for obtaining high-purity monomer essential for the synthesis of advanced organic electronic materials. The performance of devices such as Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs) is critically dependent on the purity of the monomer precursors.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for purifying crude 3,4-Dibutyl-2,5-diiodothiophene?

A1: The two primary and most effective methods for purifying this monomer are column chromatography and recrystallization.[2]

-

Column Chromatography: This is the preferred method for separating complex mixtures containing multiple impurities, such as unreacted starting material and mono-iodinated byproducts. It offers high versatility in separating compounds with different polarities.[2][3]

-

Recrystallization: This method is ideal for removing small amounts of impurities from a solid product, yielding very high purity. It is often used as a final polishing step after an initial purification by chromatography.[2][4]

The choice depends on the initial purity of your crude product, the nature of the impurities, and the scale of the purification.

Q2: What are the likely impurities in my crude 3,4-Dibutyl-2,5-diiodothiophene sample?

A2: The impurity profile is highly dependent on the synthetic route. A common synthesis involves the direct iodination of 3,4-dibutylthiophene using reagents like N-Iodosuccinimide (NIS) or iodine with an oxidizing agent (e.g., periodic acid).[5] Potential impurities include:

-

Unreacted Starting Material: 3,4-dibutylthiophene.

-

Mono-iodinated Byproduct: 3,4-Dibutyl-2-iodothiophene.

-

Isomeric Byproducts: Other di-iodinated isomers, although less common with directed iodination at the 2 and 5 positions.

-

Reagent Residues: Residual NIS, succinimide, or unreacted iodine. A thorough aqueous work-up, often involving a reducing agent like sodium thiosulfate to quench excess iodine, is crucial to minimize these.[5]

-

Degradation Products: Monoiodothiophene can be a detectable degradation product during storage or harsh purification conditions.[6]

Q3: How can I accurately assess the purity of my final product?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation and identifying proton-bearing impurities. The absence of signals corresponding to 3,4-dibutylthiophene or the mono-iodinated species is a strong indicator of purity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for detecting volatile impurities and confirming the mass of the desired product. It can detect degradation products at very low thresholds (>0.5%).[6]

-

Melting Point Analysis: A sharp and narrow melting point range is a classic indicator of high purity for a crystalline solid. Impurities typically cause a depression and broadening of the melting point.[7]

Troubleshooting and Optimization Guide

This section addresses specific issues you may encounter during the purification process.

Column Chromatography Issues

Problem: I'm getting poor separation between my product and a less polar impurity (likely the starting material, 3,4-dibutylthiophene).

Cause & Solution: This is a common challenge due to the similar non-polar nature of the alkylated thiophene backbone. The key is to optimize the mobile phase and column parameters to enhance selectivity.

-

Optimize the Solvent System: Your eluent is likely too polar. 3,4-Dibutyl-2,5-diiodothiophene is a relatively non-polar compound. Start with a very non-polar mobile phase, such as pure n-hexane or heptane, and gradually increase the polarity by adding small increments of a slightly more polar solvent like dichloromethane or toluene.[2] This will increase the retention time of all compounds on the silica gel, amplifying the small polarity differences and improving separation.

-

Use a Long, Narrow Column: Increasing the length-to-diameter ratio of your column increases the number of "theoretical plates," which directly enhances separation efficiency for compounds with close R_f values.[2]

-

Employ Gradient Elution: Start with 100% non-polar solvent (e.g., hexane) and slowly increase the percentage of the co-solvent over the course of the run. A shallow gradient is often more effective for difficult separations than a steep one.[2]

Problem: My compound appears to be degrading on the silica gel column, resulting in streaking and low yield.

Cause & Solution: Iodinated thiophenes can be sensitive to the acidic nature of standard silica gel, leading to decomposition.[2]

-

Deactivate the Silica Gel: Before packing the column, prepare a slurry of the silica gel in your starting eluent containing 1-2% triethylamine. This base neutralizes the acidic silanol groups on the silica surface, preventing acid-catalyzed degradation of your compound.[2]

-

Use an Alternative Stationary Phase: If deactivation is insufficient, consider using neutral alumina as your stationary phase. Alumina is less acidic and can be a better choice for acid-sensitive compounds.[8]

-

Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (i.e., "flash" chromatography). Reduced contact time between the compound and the stationary phase minimizes the opportunity for degradation.[2]

Recrystallization Issues

Problem: My compound "oils out" during cooling instead of forming crystals.

Cause & Solution: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, often due to excessive supersaturation or the use of a solvent with a high boiling point.[7]

-

Reduce Supersaturation: The most common cause is that the solution is too concentrated or cooled too quickly. Re-heat the mixture to dissolve the oil, add a small amount (1-5%) of additional hot solvent, and allow it to cool much more slowly. An insulated container or a dewar can be used to slow the cooling rate.[7]

-

Change the Solvent: Ensure the boiling point of your recrystallization solvent is lower than the melting point of your compound.

-

Use a Mixed-Solvent System: If a single solvent is problematic, try a mixed-solvent system. Dissolve the compound in a minimal amount of a hot "good" solvent (e.g., ethanol, dichloromethane) and then slowly add a "poor" or "anti-solvent" (e.g., water, hexane) in which the compound is insoluble until the solution becomes turbid. Add a few drops of the good solvent to clarify and then cool slowly.[9]

Problem: No crystals form, even after the solution has cooled to room temperature or below.

Cause & Solution: Crystal formation requires both supersaturation and nucleation. This issue arises from either insufficient concentration or a lack of nucleation sites.

-

Increase Concentration: Your solution may not be sufficiently saturated. Gently heat the solution and evaporate some of the solvent to reduce the total volume. Then, allow it to cool again.[2][7]

-

Induce Nucleation: If the solution is saturated but reluctant to crystallize, you can induce nucleation by:

-

Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[2][7]

-

Seeding: Add a single, pure crystal of 3,4-Dibutyl-2,5-diiodothiophene to the cooled solution. This "seed crystal" acts as a template for further crystallization.[7]

-

Experimental Protocols & Data

Purification Workflow Decision Guide

The following diagram illustrates a logical workflow for approaching the purification of your crude monomer.

Caption: Decision workflow for purifying 3,4-Dibutyl-2,5-diiodothiophene.

Table 1: Column Chromatography Solvent Systems

This table provides starting points for developing your elution method on a silica gel column. The goal is to achieve an R_f value of ~0.3 for the desired product.

| Components | Eluent System (v/v) | Typical R_f (Product) | Typical R_f (Starting Material) | Notes |

| 3,4-Dibutyl-2,5-diiodothiophene | 100% n-Hexane | ~0.4 - 0.5 | ~0.6 - 0.7 | Good starting point for initial separation. |

| (Product) | 98:2 n-Hexane / Dichloromethane | ~0.3 - 0.4 | ~0.5 - 0.6 | Increased polarity helps elute the product more effectively after the starting material is off. |

| 3,4-Dibutylthiophene (Impurity) | 100% n-Hexane | ~0.6 - 0.7 | Elutes very quickly. | |

| 3,4-Dibutyl-2-iodothiophene (Impurity) | 100% n-Hexane | ~0.5 - 0.6 | R_f is very close to the product; a long column and shallow gradient may be needed. |

*3,4-dibutylthiophene

Protocol 1: Flash Column Chromatography

-

Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a solvent system that provides good separation between your product and impurities. A system that gives an R_f of ~0.3 for the product is ideal.[2] For this compound, start with 100% n-hexane.

-

Column Packing:

-

Select a column with a diameter appropriate for your sample size (a general rule is a 20:1 to 100:1 ratio of silica to crude sample by weight).[7]

-

Prepare a slurry of silica gel in the initial, least polar eluent (e.g., n-hexane).

-

Pour the slurry into the column and use gentle air pressure to pack it uniformly, avoiding air bubbles or cracks.[7] Add a thin layer of sand on top to protect the silica bed.

-

-

Sample Loading:

-

Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

-

Wet Loading: Dissolve the crude product in the absolute minimum amount of the eluent and carefully pipette it onto the top of the column, allowing it to absorb fully into the silica before adding more eluent.

-

-

Elution:

-

Carefully add the eluent to the column.

-

Apply pressure (using a pump or inert gas) to achieve a steady flow rate.

-

Collect fractions and monitor their composition by TLC.

-

If using a gradient, gradually increase the polarity of the mobile phase to elute your product.

-

-

Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization from a Single Solvent (e.g., Ethanol or Methanol)

-

Dissolution: Place the crude, semi-purified solid into an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.[4][5] Add the solvent in small portions until you reach the boiling point and all the solid is just dissolved.

-

Hot Filtration (Optional): If there are insoluble impurities (dust, etc.), perform a hot filtration through a fluted filter paper into a pre-warmed flask to remove them. This step must be done quickly to prevent premature crystallization.[4]

-

Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2][4] Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

-

Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[4] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

References

-

ResearchGate. (n.d.). Facile Synthesis of 3-Nitro-2-substituted Thiophenes. Retrieved from [Link]

-

ACS Publications. (2024, March 25). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Retrieved from [Link]

-

PMC. (n.d.). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. Retrieved from [Link]

-

ACS Publications. (2024, September 10). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. Retrieved from [Link]

-

University of Rochester. (n.d.). Troubleshooting Flash Chromatography. Retrieved from [Link]

-

ResearchGate. (n.d.). 8. Column Chromatography. Retrieved from [Link]

-

NSF PAR. (n.d.). 2,5-Diiodothiophene: A Versatile Halogen Bonding Synthon for Crystal Engineering. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-Iodothiophene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-thiophenethiol. Retrieved from [Link]

-

University of North Georgia. (n.d.). Column Chromatography of an Oxepine Synthesized from Meldrum's Acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Royal Society of Chemistry. (2025, May 1). Supporting Information Diversity-Oriented Approach to Functional Thiophene Dyes by Suzuki Coupling-Lithiation One-Pot Sequences. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis, Cocrystallization, and Microphase Separation of All-Conjugated Diblock Copoly(3-alkylthiophene)s. Retrieved from [Link]

-

European Patent Office. (2012, January 17). Preparation method of 3,4-ethylenedioxythiophene - EP 2548875 B1. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Recrystallization-1.doc.pdf. Retrieved from [Link]

Sources

- 1. 3,4-Dibutyl-2,5-diiodothiophene CAS 133750-15-9 [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. 2,5-Diiodo-3-methylthiophene | 16488-60-1 | Benchchem [benchchem.com]

- 6. 3,4-Diiodothiophene | 19259-08-6 | Benchchem [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.rochester.edu [chem.rochester.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Poly(3,4-Dibutylthiophene) Solubility Solutions

Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the processability of substituted polythiophenes. While 3,4-Dibutyl-2,5-diiodothiophene is engineered to produce highly soluble polymers—thanks to the steric bulk of the dual butyl chains disrupting tight interchain packing[1]—synthesis and processing variables can easily lead to intractable, insoluble aggregates.

This guide is designed to move beyond basic troubleshooting. We will explore the thermodynamic and kinetic causality behind your solubility issues and provide self-validating protocols to ensure you isolate device-grade, soluble poly(3,4-dibutylthiophene).

Core Diagnostic Workflow

Before diving into specific synthetic adjustments, consult the diagnostic logic tree below to determine whether your solubility issue stems from polymerization defects or a lack of post-synthetic fractionation.

Diagnostic workflow for resolving poly(3,4-dibutylthiophene) solubility issues.

FAQ 1: Synthesis & Polymerization Control

Q: My Grignard Metathesis (GRIM) polymerization of 3,4-Dibutyl-2,5-diiodothiophene yields an insoluble black powder. What went wrong?

A: The iodine atoms at the 2 and 5 positions of your monomer are highly reactive leaving groups, making them excellent candidates for transition-metal-catalyzed cross-coupling[2]. However, insolubility during GRIM typically arises from a loss of kinetic control. If the catalyst-to-monomer ratio is too low, the reaction yields ultra-high molecular weight (MW) chains. At extreme chain lengths, the strong intermolecular

Protocol: Self-Validating GRIM Polymerization for Controlled MW To solve this, you must control the Degree of Polymerization (DP) and validate the reaction kinetics in real-time.

-